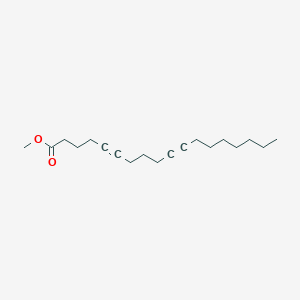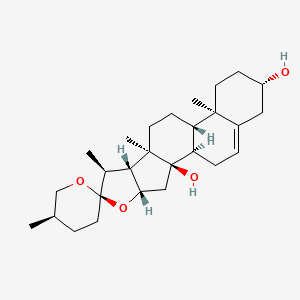
1,4,2-Benzodithiazine, 3-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,2-Benzodithiazine, 3-(methylthio)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound belongs to the class of benzodithiazines, which are known for their unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,2-Benzodithiazine, 3-(methylthio)- typically involves the reaction of thiophenols with imidoyl chlorides. The process begins with the nucleophilic substitution at the imine carbon atom by the thiol sulfur atom, followed by intramolecular sulfonylation of the benzene ring . This method is efficient and allows for the construction of the benzodithiazine scaffold under mild conditions.
Industrial Production Methods: Industrial production of 1,4,2-Benzodithiazine, 3-(methylthio)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,2-Benzodithiazine, 3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodithiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzodithiazines .
Aplicaciones Científicas De Investigación
1,4,2-Benzodithiazine, 3-(methylthio)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,4,2-Benzodithiazine, 3-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, leading to various biological effects. Additionally, it may interact with cellular receptors and ion channels, modulating their activity and resulting in therapeutic outcomes .
Comparación Con Compuestos Similares
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.
1,2,3-Benzoxathiazine-2,2-dioxide: Exhibits growth-stimulating activity on plants.
Uniqueness: 1,4,2-Benzodithiazine, 3-(methylthio)- stands out due to its unique structural features and diverse biological activities
Propiedades
Número CAS |
59103-15-0 |
|---|---|
Fórmula molecular |
C8H7NS3 |
Peso molecular |
213.3 g/mol |
Nombre IUPAC |
3-methylsulfanyl-1,4,2-benzodithiazine |
InChI |
InChI=1S/C8H7NS3/c1-10-8-9-12-7-5-3-2-4-6(7)11-8/h2-5H,1H3 |
Clave InChI |
GGKGFNMFIAJYLG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NSC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Z)-(4-Ethylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14625701.png)
![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)



![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)





